molecular formula C7H11N3 B3345728 (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine CAS No. 1098973-07-9

(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine

Cat. No.: B3345728
CAS No.: 1098973-07-9
M. Wt: 137.18 g/mol
InChI Key: VIZOMLFVORAVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to an imidazole ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with imidazole derivatives under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, halogenated reagents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool for probing enzyme functions and receptor activities .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine is unique due to its specific combination of the cyclopropyl group and the imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

[1-(1H-imidazol-5-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-7(1-2-7)6-3-9-5-10-6/h3,5H,1-2,4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOMLFVORAVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine
Reactant of Route 2
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine
Reactant of Route 4
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine
Reactant of Route 5
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine
Reactant of Route 6
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.